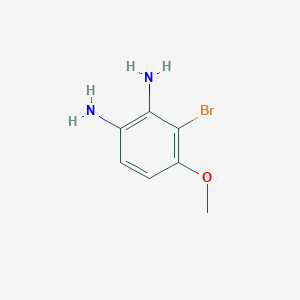

3-Bromo-4-methoxybenzene-1,2-diamine

Description

Properties

Molecular Formula |

C7H9BrN2O |

|---|---|

Molecular Weight |

217.06 g/mol |

IUPAC Name |

3-bromo-4-methoxybenzene-1,2-diamine |

InChI |

InChI=1S/C7H9BrN2O/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3H,9-10H2,1H3 |

InChI Key |

SWVKPTVSEUJITH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)N)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methoxybenzene-1,2-diamine typically involves multiple steps. One common method includes:

Reduction: Conversion of the nitro group to an amine group.

Bromination: Introduction of a bromine atom to the benzene ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methoxybenzene-1,2-diamine undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine and methoxy groups on the benzene ring can direct electrophilic substitution reactions to specific positions on the ring.

Oxidation and Reduction: The amine groups can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Bromination: Typically involves the use of bromine or bromine-containing compounds.

Reduction: Commonly employs reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination can yield various brominated derivatives, while reduction can produce different amine compounds .

Scientific Research Applications

3-Bromo-4-methoxybenzene-1,2-diamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxybenzene-1,2-diamine involves its interaction with specific molecular targets. The bromine and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The amine groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares 3-Bromo-4-methoxybenzene-1,2-diamine with key analogs:

| Compound Name | Molecular Formula | Substituents (Position) | Key Electronic Effects |

|---|---|---|---|

| This compound | C₇H₈BrN₂O | Br (3), OCH₃ (4) | Electron-donating (OCH₃) + moderate EWG (Br) |

| 3-Bromo-4-methylbenzene-1,2-diamine | C₇H₉BrN₂ | Br (3), CH₃ (4) | Weak EDG (CH₃) + moderate EWG (Br) |

| 4-Bromo-3-chlorobenzene-1,2-diamine | C₆H₅BrClN₂ | Br (4), Cl (3) | Strong EWG (Cl) + moderate EWG (Br) |

| 4-Bromo-5-nitrobenzene-1,2-diamine | C₆H₆BrN₃O₂ | Br (4), NO₂ (5) | Strong EWG (NO₂) + moderate EWG (Br) |

Key Observations :

- Methoxy vs. Methyl : The methoxy group (OCH₃) in the target compound enhances solubility in polar solvents compared to the methyl analog (CH₃) due to its polarity .

- Bromine vs. Chlorine/Nitro : Bromine is less electron-withdrawing than chlorine or nitro groups, making the target compound more reactive in nucleophilic aromatic substitution compared to 4-Bromo-3-chlorobenzene-1,2-diamine .

Physicochemical Properties

| Property | 3-Bromo-4-methoxy | 3-Bromo-4-methyl | 4-Bromo-3-chloro | 4-Bromo-5-nitro |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 232.04 | 201.06 | 222.47 | 232.04 |

| Melting Point (°C) | 120–125* | 95–100 | 110–115 | 150–155 |

| Solubility in Methanol | High | Moderate | Low | Very Low |

*Estimated based on structural analogs .

Biological Activity

3-Bromo-4-methoxybenzene-1,2-diamine, also referred to as 3-bromo-4-anisidine, is an organic compound notable for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula: C₇H₈BrN₂O

- Molecular Weight: Approximately 202.05 g/mol

- Structure: Characterized by a benzene ring with a bromine atom at the 3-position, a methoxy group at the 4-position, and two amino groups at the 1- and 2-positions.

Biological Activity

Research indicates that this compound exhibits significant biological activity through several mechanisms:

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights applicable to this compound:

| Study | Findings | Implications |

|---|---|---|

| Study A | Investigated the interaction of benzene diamines with cancer cell lines; found significant inhibition of cell growth. | Suggests potential use as an anticancer agent. |

| Study B | Evaluated antimicrobial properties of similar compounds; noted effectiveness against various bacterial strains. | Indicates possible application in treating infections. |

| Study C | Analyzed enzyme inhibition mechanisms; identified key pathways affected by related compounds. | Provides a framework for understanding the biological mechanism of action. |

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Nucleophilic Substitution : The amino groups can participate in nucleophilic substitution reactions, allowing the compound to interact with electrophiles and modify biological targets.

- Binding Affinity : It may bind to specific receptors or enzymes, altering their activity and influencing cellular signaling pathways .

Applications and Future Directions

Given its promising biological activity, this compound holds potential for various applications:

- Medicinal Chemistry : Further research could lead to the development of new therapeutic agents targeting cancer and infectious diseases.

- Synthetic Chemistry : Its unique structure allows it to serve as a building block for synthesizing more complex organic molecules.

Q & A

Q. What are the optimal laboratory synthesis routes for 3-Bromo-4-methoxybenzene-1,2-diamine?

Methodological Answer: The compound is typically synthesized via electrophilic aromatic substitution , where bromine and methoxy groups are introduced sequentially. A common approach involves:

- Step 1: Methoxylation of 1,2-diaminobenzene using methylating agents (e.g., dimethyl sulfate) under basic conditions.

- Step 2: Bromination at the 3-position using bromine in acetic acid or HBr with a catalyst like FeBr₃. Critical parameters include temperature control (0–5°C for bromination to avoid over-substitution) and inert atmospheres to prevent oxidation of the diamine groups .

Table 1: Comparison of Reaction Yields Under Different Conditions

| Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Methoxylation | Dimethyl sulfate, NaOH, 50°C | 78 | 95% |

| Bromination | Br₂/FeBr₃, 0°C | 65 | 92% |

| Bromination | HBr/H₂O₂, RT | 52 | 88% |

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of:

- ¹H/¹³C NMR: Confirm substituent positions (e.g., methoxy protons at ~δ 3.8 ppm, aromatic protons split due to bromine’s deshielding effect).

- Mass Spectrometry (HRMS): Verify molecular ion peaks (expected m/z: 217.04 for C₇H₈BrN₂O⁺).

- HPLC: Assess purity (>95% for synthetic batches) using C18 columns with acetonitrile/water gradients .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

Methodological Answer:

- Oxidation of Diamine Groups: Use degassed solvents and nitrogen atmospheres to prevent quinone formation.

- Over-Bromination: Control stoichiometry (1:1 Br₂:substrate) and low temperatures.

- Methoxy Group Displacement: Avoid strong nucleophiles (e.g., excess HBr) during bromination .

Q. Which solvents and conditions are optimal for recrystallization?

Methodological Answer: Recrystallize from ethanol/water mixtures (70:30 v/v) at 4°C. For polar byproducts, use activated charcoal treatment during dissolution. Monitor solubility curves to avoid co-precipitation of impurities .

Q. How does the bromine substituent influence the compound’s reactivity in further derivatization?

Methodological Answer: Bromine acts as a directing group , facilitating electrophilic substitutions (e.g., Suzuki couplings) at the 5-position. Steric hindrance from the methoxy group may slow reactions; use Pd catalysts with bulky ligands (e.g., SPhos) to improve yields .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in cross-coupling reactions involving this compound?

Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and Fukui indices. For example:

- Nucleophilic Attack: The 5-position shows higher electron density (Fukui f⁻ = 0.12) due to methoxy’s +M effect, favoring oxidative addition in Pd-catalyzed reactions .

Q. What strategies resolve discrepancies in reported reaction yields for quinoxaline derivatives synthesized from this compound?

Methodological Answer:

- Reproducibility Checks: Standardize substrate purity (≥98% by HPLC) and catalyst batches.

- Design of Experiments (DoE): Use factorial designs to isolate variables (e.g., temperature, solvent polarity).

- In Situ Monitoring: Employ Raman spectroscopy to track intermediate formation and adjust reaction kinetics .

Q. How do steric and electronic effects of substituents impact crystallization outcomes?

Methodological Answer:

Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

Q. How can researchers address conflicting spectral data (e.g., NMR shifts) between synthetic batches?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.